molecular formula C16H21N3O5 B5671015 4-[(4-morpholinylcarbonyl)amino]phenyl 4-morpholinecarboxylate

4-[(4-morpholinylcarbonyl)amino]phenyl 4-morpholinecarboxylate

Cat. No. B5671015
M. Wt: 335.35 g/mol
InChI Key: BIVDBWFJAOBMMD-UHFFFAOYSA-N
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Description

"4-[(4-morpholinylcarbonyl)amino]phenyl 4-morpholinecarboxylate" appears to be a chemical compound with relevance in pharmaceutical synthesis and molecular studies. This compound's structure and properties suggest potential applications in chemical reactions and molecular analysis, although specific details on its introduction in literature are not explicitly available.

Synthesis Analysis

The synthesis of similar compounds involves complex chemical processes. For instance, 4-(4-Aminophenyl)-3-morpholinone, a key intermediate in some pharmaceutical syntheses, can be synthesized through various routes, including the reaction of bromobenzene with 2-aminoethanol, followed by cyclization, nitration, and reduction processes (Luo Lingyan et al., 2011). Another method involves catalytic hydrogenation and several other steps to achieve the desired compound (He Hongguan, 2014).

Molecular Structure Analysis

The molecular structure of compounds like "4-[(4-morpholinylcarbonyl)amino]phenyl 4-morpholinecarboxylate" is typically characterized using techniques like X-ray crystallography. For example, the crystal structure of similar compounds has been analyzed to determine molecular conformations and intramolecular interactions (Jiu-Fu Lu et al., 2017).

Chemical Reactions and Properties

Chemical properties of related compounds involve interactions and reactions that define their biological activity. For instance, Schiff bases of 4-(4-aminophenyl)-morpholine show potential antimicrobial activities, highlighting the chemical reactivity of these compounds (P. Panneerselvam et al., 2005).

properties

IUPAC Name

[4-(morpholine-4-carbonylamino)phenyl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5/c20-15(18-5-9-22-10-6-18)17-13-1-3-14(4-2-13)24-16(21)19-7-11-23-12-8-19/h1-4H,5-12H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVDBWFJAOBMMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NC2=CC=C(C=C2)OC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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